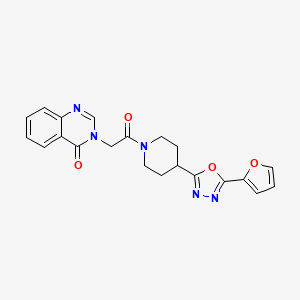

3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one

Descripción

The compound 3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a quinazolinone derivative featuring a fused heterocyclic architecture. Its structure includes:

- Quinazolin-4(3H)-one core: A bicyclic scaffold known for diverse pharmacological activities, including NMDA receptor antagonism, carbonic anhydrase (CA) inhibition, and antimicrobial effects .

- Oxadiazole-piperidine linker: The 1,3,4-oxadiazol-2-yl group attached to a piperidine ring enhances metabolic stability and modulates receptor binding .

- Furan-2-yl substituent: The electron-rich furan moiety may influence solubility and intermolecular interactions, such as π-π stacking or hydrogen bonding .

This compound’s structural complexity aligns with synthetic strategies observed in related derivatives, where oxadiazole-thioether linkages are formed via nucleophilic substitution or cyclization reactions .

Propiedades

IUPAC Name |

3-[2-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-2-oxoethyl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O4/c27-18(12-26-13-22-16-5-2-1-4-15(16)21(26)28)25-9-7-14(8-10-25)19-23-24-20(30-19)17-6-3-11-29-17/h1-6,11,13-14H,7-10,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROXAYTXFFOXNJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)CN4C=NC5=CC=CC=C5C4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of this compound often involves multiple steps, each requiring precise conditions to ensure the correct formation of bonds and functional groups. A general synthetic route includes:

Formation of Quinazolinone Core: : Typically synthesized from anthranilic acid derivatives through cyclization reactions.

Oxadiazole Formation: : Introduced via cyclization of hydrazides with acyl chlorides under dehydrating conditions.

Furan Synthesis: : Often prepared through cyclization of buten-2,3-dione derivatives in the presence of catalysts.

Piperidine Introduction: : Usually added via nucleophilic substitution reactions, reacting a halogenated intermediate with piperidine.

Coupling Steps: : Various coupling agents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl) carbodiimide) facilitate the formation of the final compound.

Industrial Production Methods

On an industrial scale, optimization of yield, purity, and reaction time is crucial. Flow chemistry is often utilized to manage heat and mass transfer efficiently. Solid-phase synthesis can also be advantageous for purifying intermediates at each stage, allowing scalable production with minimal waste.

Análisis De Reacciones Químicas

Types of Reactions It Undergoes

Oxidation: : This compound can undergo oxidation at the furan ring, which may lead to cleavage or rearrangement, forming diketones.

Reduction: : The nitrogens in the oxadiazole and quinazolinone rings are potential sites for reduction.

Substitution: : The compound’s multiple aromatic and heterocyclic rings offer numerous sites for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Uses reagents like potassium permanganate or chromium trioxide in acidic or basic media.

Reduction: : Catalytic hydrogenation with palladium on carbon or lithium aluminum hydride can be employed.

Substitution: : Various halogenation agents, Friedel-Crafts reagents, or nucleophiles like thiols and amines.

Major Products

Oxidation Products: : Diketone derivatives, oxidized heterocycles.

Reduction Products: : Partially or fully reduced amines, alcohol derivatives.

Substitution Products: : Functionalized quinazolinones, piperidine derivatives, or furans.

Aplicaciones Científicas De Investigación

This compound finds applications across several fields:

Chemistry: : As a versatile intermediate in organic synthesis, it’s pivotal in constructing complex molecules.

Biology: : Used in bio-conjugation and labeling studies due to its functional groups.

Medicine: : Potential pharmacological properties, such as anti-cancer, antimicrobial, and anti-inflammatory effects, are under investigation.

Industry: : Employed in developing novel materials with specific electronic or structural properties.

Mecanismo De Acción

Mechanism and Molecular Targets

The biological activity of this compound often involves interaction with enzymes or receptors. The quinazolinone moiety can inhibit tyrosine kinases, impacting cell signaling pathways and leading to anti-cancer effects. The oxadiazole ring is known for its bioisostere properties, mimicking the biological activity of carboxylic acids or esters. Piperidine and furan groups contribute to the molecule’s binding affinity and selectivity towards various biological targets.

Comparación Con Compuestos Similares

Key Observations:

Oxadiazole Substitution: Morpholino (6e) and piperidin-1-yl (6f) groups enhance NMDA receptor binding compared to simpler alkyl chains . In CA inhibitors, alkylthio groups (e.g., ethylthio in ) yield lower KI values (3.1–8.6 nM for hCA XII) than bulkier benzylthio derivatives (KI = 17.2–71.4 nM) . The furan-2-yl group’s planar geometry could mimic alkylthio effects, enhancing CA binding.

Piperidine Linker :

- Piperidine-containing compounds (e.g., 6f, 12) consistently show improved pharmacokinetic profiles due to increased basicity and solubility .

Quinazolinone Modifications: Substitution at the 3-position (e.g., oxoethyl in the target compound vs. phenyl in ) affects target selectivity. For example, 2-mercapto derivatives exhibit potent antifungal activity, while oxoethyl-linked compounds prioritize CNS targets .

Pharmacokinetic and Toxicity Profiles

Actividad Biológica

The compound 3-(2-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)quinazolin-4(3H)-one is a complex organic molecule that has drawn attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline core linked to a piperidine and an oxadiazole moiety, which are known for their diverse biological activities. The furan ring adds to its structural uniqueness, potentially enhancing its pharmacological profile.

Biological Activities

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing oxadiazole and quinazoline structures. For instance, derivatives similar to our compound have shown promising results against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | HEPG2 | 1.18 ± 0.14 |

| Compound B | MCF7 | 0.2757357 |

| Compound C | PC-3 | 0.41785 |

These results indicate that modifications in the structure can significantly affect potency against cancer cells, suggesting that our compound may also exhibit similar or enhanced activity due to its unique structure .

Mechanism of Action

The mechanism by which compounds with oxadiazole and quinazoline structures exert their anticancer effects often involves the inhibition of key signaling pathways. Studies have indicated that such compounds can inhibit enzymes like EGFR and Src kinase, which are crucial in cancer cell proliferation and survival .

Antimicrobial Properties

In addition to anticancer activity, compounds featuring the furan and oxadiazole moieties have demonstrated antimicrobial properties. For example, derivatives have been evaluated for their effectiveness against various bacterial strains, showing potential as new antimicrobial agents .

Case Studies

- Study on Anticancer Activity

- Research on Antimicrobial Effects

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.